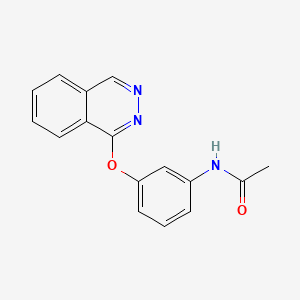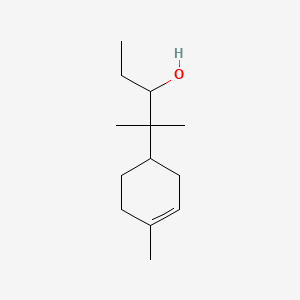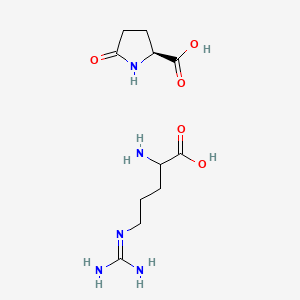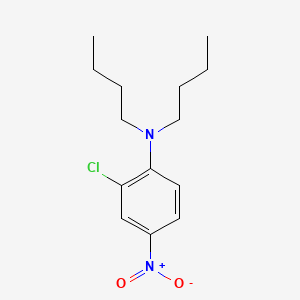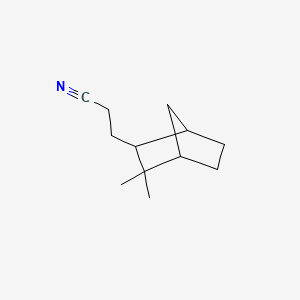
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. This particular compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The imidazole ring is then alkylated with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions to introduce the pentadecyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the monoacetate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar in structure but with a heptadecyl group instead of a pentadecyl group.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Contains a phenylmethyl group instead of a long alkyl chain.
Uniqueness
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its specific combination of a long alkyl chain and an imidazole ring, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
85068-44-6 |
|---|---|
Molekularformel |
C20H41N3.C2H4O2 C22H45N3O2 |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
acetic acid;2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C20H41N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-22-17-19-23(20)18-16-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
BLXSBNRRGWUUEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


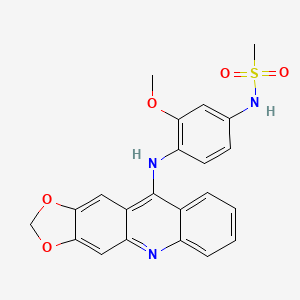
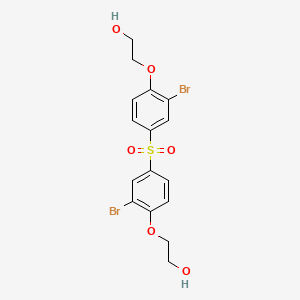
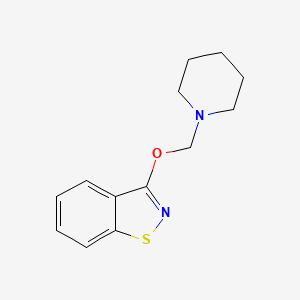


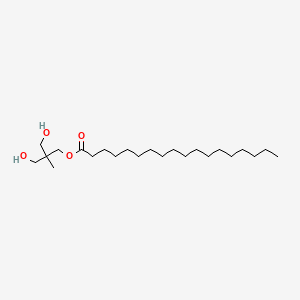
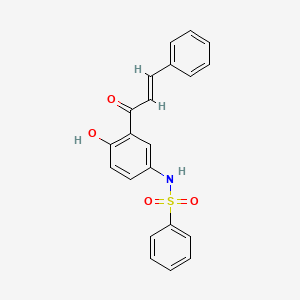
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
